Ethyl 2-(4-fluorophenyl)-2-oxoacetate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-(4-fluorophenyl)-2-oxoacetate and related compounds often involves condensation reactions, cyclocondensation, or rearrangement processes. For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate using ammonium acetate in glacial acetic acid, showcasing a typical synthesis route involving halogenated precursors and nucleophilic agents (Sapnakumari et al., 2014).
Molecular Structure Analysis
The molecular structure of ethyl 2-(4-fluorophenyl)-2-oxoacetate derivatives has been elucidated using various spectroscopic techniques, including FT-IR, UV-Visible, and X-ray diffraction. The crystal structure of these compounds can exhibit interesting features such as intramolecular hydrogen bonding and specific crystal packing patterns, which are crucial for understanding their chemical reactivity and physical properties (Sapnakumari et al., 2014).
Chemical Reactions and Properties
Ethyl 2-(4-fluorophenyl)-2-oxoacetate undergoes various chemical reactions, including Knoevenagel condensation, which is often used to synthesize more complex organic structures. These reactions are facilitated by the presence of the fluorophenyl group, which can influence the electronic properties of the molecule and thus its reactivity (Kumar et al., 2016).
Scientific Research Applications
It is utilized in chemical research to study O-hole tetrel bonding interactions in triazole derivatives (Ahmed et al., 2020).
The compound is important for synthesis, characterization, and studying the crystal structure of related compounds (Sapnakumari et al., 2014).
It plays a role in the formal synthesis of the cognitive enhancer T-588 (Li et al., 2011).
This compound is used in synthesizing fluorine-containing compounds (Fokin et al., 2005).
Its planar structure and E configuration make it significant in scientific studies (Kang, 2011).
A novel molecule derived from it shows potent acetylcholinesterase inhibition, useful for drug development (Nemani et al., 2018).
It acts as a protein-tyrosine phosphatase 1B inhibitor with hypoglycemic activity (Navarrete-Vázquez et al., 2012).
The compound provides access to the key intermediate of the antiemetic drug aprepitant (Wang, 2015).
It is a high affinity ligand for the dopamine transporter with significant selectivity (Prisinzano et al., 2002).
The compound causes regression of chemically induced skin papillomas in mice (Chan et al., 1982).
It has shown anticancer activity against human breast cancer cells (Ragavan et al., 2020).
This compound demonstrates high inhibition activities as a mixed type inhibitor for mild steel corrosion (Lgaz et al., 2017).
It exhibits potent cytotoxic activity and inhibitory action towards VEGFR-2 and EGFR tyrosine kinases (Riadi et al., 2021).
Ethyl 2-(4-fluorophenyl)-2-oxoacetate shows potent cytotoxic properties and effects against subcutaneous colon 38 tumors in mice (Deady et al., 2005).
Fluorine substitution on its acyl group can make ester-type anticancer prodrugs more specific to cancer cells (Yamazaki et al., 1996).
A related compound, ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate, has antimicrobial activity (Ghelani et al., 2017).
Substituted thiophenes, derived from ethyl 2-(4-fluorophenyl)-2-oxoacetate, have diverse applications in material science, pharmaceuticals, and electronic devices (Nagaraju et al., 2018).
Its derivatives have been synthesized, characterized, and screened for brine shrimp cytotoxicity assay (Ahmed et al., 2016).
Ethyl chloroacetate, a related compound, reacts with Grignard reagents to produce various products (Ando, 1959).
A method has been developed to determine the sulfone fungicide JHXJZ, which contains ethyl 2-(4-fluorophenyl)-2-oxoacetate, in trace amounts in tomato and soil (Linghu et al., 2015).
properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKIEIUHZZILBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446044 | |
Record name | ethyl 2-(4-fluorophenyl)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-fluorophenyl)-2-oxoacetate | |
CAS RN |
1813-94-1 | |
Record name | ethyl 2-(4-fluorophenyl)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(4-fluorophenyl)-2-oxoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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